molecular formula C54H58N6O12S3 B14520309 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]- CAS No. 63059-54-1

2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-

Cat. No.: B14520309
CAS No.: 63059-54-1
M. Wt: 1079.3 g/mol
InChI Key: HZPBCZNMTORVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]- is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, sulfonyl, and azo groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the naphthalenecarboxamide core, followed by the introduction of the various substituents through a series of reactions such as nitration, sulfonation, and azo coupling. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound is largely determined by its functional groups and their interactions with molecular targets. For example, the azo group can undergo reduction to form amines, which may interact with biological molecules such as enzymes or receptors. The sulfonyl groups can enhance the compound’s solubility and facilitate its transport within biological systems. The specific molecular targets and pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Compared to other naphthalenecarboxamide derivatives, 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]- stands out due to its unique combination of functional groups. Similar compounds include:

    2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-: Differing in the substituents on the aromatic rings.

    N,N’- (3,3’-dimethoxy [1,1’-biphenyl]-4,4’-diyl)bis [3-hydroxy-2-naphthalenecarboxamide]: Featuring a biphenyl linkage instead of the butyl chain

Properties

CAS No.

63059-54-1

Molecular Formula

C54H58N6O12S3

Molecular Weight

1079.3 g/mol

IUPAC Name

N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-[[3-[[4-hydroxy-8-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]naphthalen-1-yl]sulfamoyl]phenyl]sulfonylamino]naphthalene-2-carboxamide

InChI

InChI=1S/C54H58N6O12S3/c1-8-53(3,4)34-22-27-48(42(30-34)54(5,6)9-2)72-29-13-12-28-55-52(63)41-33-46(38-18-10-11-19-39(38)51(41)62)59-75(70,71)37-17-14-16-36(32-37)74(68,69)58-45-25-26-47(61)40-20-15-21-44(50(40)45)57-56-43-24-23-35(60(64)65)31-49(43)73(7,66)67/h10-11,14-27,30-33,58-59,61-62H,8-9,12-13,28-29H2,1-7H3,(H,55,63)

InChI Key

HZPBCZNMTORVAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)NC5=C6C(=C(C=C5)O)C=CC=C6N=NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)C)O)C(C)(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.